

Clavariopsin A: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Clavariopsin A*

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Introduction

Clavariopsin A is a cyclic depsipeptide antibiotic that has demonstrated notable antifungal properties. As a member of the non-ribosomal peptide family, its complex structure and biological activity make it a subject of significant interest for the development of novel antifungal agents. This technical guide provides a detailed overview of the physicochemical properties of **Clavariopsin A**, methodologies for its isolation and characterization, and insights into its biological mechanism of action.

Physicochemical Properties

Clavariopsin A, produced by the aquatic hyphomycete *Clavariopsis aquatica*, is a complex biomolecule with a well-defined chemical structure. Its fundamental physicochemical characteristics are summarized below.

Property	Value	Source
Molecular Formula	C ₅₉ H ₉₅ N ₉ O ₁₄	--INVALID-LINK--
Molecular Weight	1154.4 g/mol	--INVALID-LINK--
Appearance	White powder	Inferred from isolation protocols
Melting Point	Not reported	N/A
Solubility	Soluble in methanol and DMSO. Poorly soluble in water.	General knowledge on cyclic depsipeptides

Spectral Data:

The structural elucidation of **Clavariopsin A** has been primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) has been instrumental in determining the elemental composition and exact mass of **Clavariopsin A**.
- **NMR Spectroscopy:** Detailed ¹H and ¹³C NMR data are crucial for the sequential assignment of the amino and hydroxy acid residues within the cyclic structure. While specific chemical shift data from the primary literature is not publicly available, the original structure elucidation was performed using 2D NMR techniques.
- **Infrared (IR) Spectroscopy:** The IR spectrum of **Clavariopsin A** is expected to show characteristic absorption bands for amide (N-H stretching and C=O stretching), ester (C=O stretching), and alkyl (C-H stretching) functional groups present in its structure.
- **UV-Vis Spectroscopy:** The UV-Vis spectrum would likely be dominated by the absorbance of the aromatic chromophore within the O-methyl-tyrosine residue.

Experimental Protocols

Isolation and Purification of Clavariopsin A

The following protocol is a generalized procedure based on published methods for the isolation of **Clavariopsin A** from *Clavariopsis aquatica*.

1. Fermentation:

- A pure culture of *Clavariopsis aquatica* (e.g., strain AJ117363) is grown in a suitable liquid fermentation medium.
- The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of **Clavariopsin A**.

2. Extraction:

- The fermentation broth is harvested and the fungal mycelium is separated from the culture filtrate by filtration.
- The culture filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition **Clavariopsin A** into the organic phase.

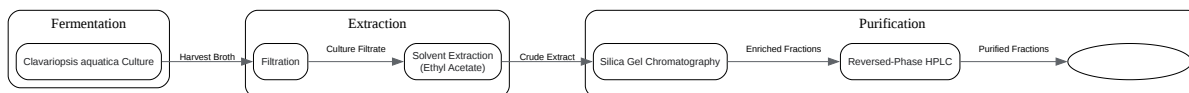
3. Preliminary Purification:

- The organic extract is concentrated under reduced pressure to yield a crude extract.
- This crude extract is then subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to separate compounds based on polarity.

4. High-Performance Liquid Chromatography (HPLC) Purification:

- Fractions from the silica gel column containing **Clavariopsin A** are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
- A C18 column is typically used with a gradient of water and acetonitrile or methanol as the mobile phase.
- The elution is monitored by UV detection at a wavelength corresponding to the absorbance of the O-methyl-tyrosine residue.

- Fractions containing pure **Clavariopsin A** are collected and the solvent is evaporated to yield the final product.



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Fig. 1: General workflow for the isolation and purification of **Clavariopsin A**.

Antifungal Activity Assay (Disk Diffusion Method)

This method provides a qualitative and semi-quantitative assessment of the antifungal activity of **Clavariopsin A**.

1. Media Preparation:

- Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and sterilize it by autoclaving.
- Pour the molten agar into sterile Petri dishes and allow it to solidify.

2. Inoculum Preparation:

- Prepare a suspension of the target fungal spores or mycelial fragments in sterile water or saline.
- Adjust the concentration of the inoculum to a standardized level (e.g., using a hemocytometer or by spectrophotometric measurement).

3. Inoculation:

- Evenly spread the fungal inoculum over the surface of the agar plates using a sterile cotton swab.

4. Application of **Clavariopsin A**:

- Prepare stock solutions of **Clavariopsin A** in a suitable solvent (e.g., DMSO or methanol).
- Impregnate sterile paper disks with a known concentration of the **Clavariopsin A** solution.
- Place the impregnated disks onto the surface of the inoculated agar plates. A disk impregnated with the solvent alone should be used as a negative control.

5. Incubation:

- Incubate the plates at an appropriate temperature for the target fungus until sufficient growth is observed in the control.

6. Evaluation:

- Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters. The size of the zone of inhibition is proportional to the antifungal activity of the compound.

Biological Activity and Mechanism of Action

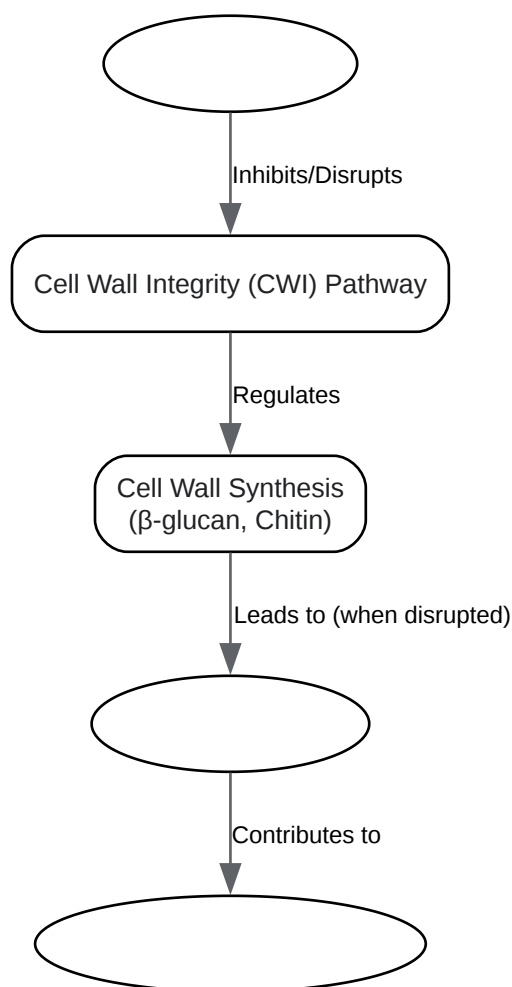
Clavariopsin A exhibits significant antifungal activity against a range of fungal pathogens, including species of *Aspergillus*, *Botrytis*, *Magnaporthe*, *Colletotrichum*, *Fusarium*, and *Alternaria*.^{[1][2]} A notable morphological effect observed in *Aspergillus niger* upon treatment with clavariopsins is the induction of hyphal swelling.^[1] This phenomenon suggests that **Clavariopsin A** may interfere with the synthesis or maintenance of the fungal cell wall.

Proposed Mechanism of Action:

The hyphal swelling phenotype is a strong indicator that **Clavariopsin A** may target the Cell Wall Integrity (CWI) pathway. This crucial signaling cascade in fungi is responsible for regulating cell wall biosynthesis and remodeling in response to environmental stress. Disruption of the CWI pathway can lead to a weakened cell wall that is unable to withstand the internal turgor pressure, resulting in abnormal swelling of the hyphae.

While the precise molecular target of **Clavariopsin A** within the CWI pathway has not yet been elucidated, potential targets could include key enzymes involved in the synthesis of cell wall

components like β -(1,3)-glucan or chitin, or regulatory proteins within the signaling cascade itself.



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Fig. 2: Proposed mechanism of action of **Clavariopsin A** via the Cell Wall Integrity pathway.

Conclusion

Clavariopsin A represents a promising class of antifungal agents with a mechanism of action that likely involves the disruption of the fungal cell wall integrity pathway. Further research is warranted to precisely identify its molecular target and to fully elucidate the signaling cascades it affects. The detailed physicochemical and biological data presented in this guide provide a solid foundation for future studies aimed at the development of **Clavariopsin A** and its analogs as potential therapeutic agents.

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